

Hypochlorous acid formation and equilibrium in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hypochlorous acid

Cat. No.: B1212587

[Get Quote](#)

An In-depth Technical Guide to the Formation and Equilibrium of **Hypochlorous Acid** in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of **hypochlorous acid** (HOCl) in aqueous solutions. It details its formation, the critical equilibrium dynamics that govern its speciation, factors influencing its stability, and standard methodologies for its quantification.

Introduction to Hypochlorous Acid

Hypochlorous acid (HOCl) is a weak acid with the chemical formula HOCl or HClO.^{[1][2]} It is a powerful oxidizing agent and the primary active disinfectant in chlorine-based solutions.^{[2][3]} Although it is a key component of many commercial disinfectants and is naturally produced by the human immune system to fight pathogens, HOCl itself cannot be isolated in a pure, anhydrous form.^{[2][4]} It exists only in aqueous solutions, where it is in a dynamic equilibrium with other chlorine species.^{[2][5]} Understanding the principles of its formation and the factors governing its equilibrium is critical for maximizing its efficacy and stability in various applications, from water treatment to advanced wound care.

Formation of Hypochlorous Acid in Aqueous Solutions

Hypochlorous acid is formed in water through several common methods:

Dissolution of Chlorine Gas

When elemental chlorine gas (Cl_2) is dissolved in water, it undergoes a hydrolysis reaction, also known as a disproportionation reaction, to form both **hypochlorous acid** (HOCl) and hydrochloric acid (HCl).[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#) This reaction is rapid and reversible.[\[2\]](#)

Reaction: $\text{Cl}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HOCl} + \text{HCl}$ [\[1\]](#)[\[2\]](#)[\[6\]](#)

Dissolution of Hypochlorite Salts

Commercially available bleach solutions are typically made from hypochlorite salts, such as sodium hypochlorite (NaOCl) or calcium hypochlorite ($\text{Ca}(\text{ClO})_2$).[\[8\]](#) When these salts are dissolved in water, the hypochlorite ion (OCl^-) is released and establishes an equilibrium with **hypochlorous acid**.

Reaction: $\text{NaOCl} + \text{H}_2\text{O} \rightleftharpoons \text{HOCl} + \text{NaOH}$

Electrolysis

A modern and highly controlled method for producing HOCl solutions is through the electrolysis of a salt (sodium chloride, NaCl) and water solution.[\[4\]](#)[\[9\]](#) This process, often utilizing single-cell or membrane-cell technology, passes a direct electric current through the brine, generating a solution where HOCl is the predominant free chlorine species, often without the high pH sodium hydroxide byproduct.[\[4\]](#)[\[9\]](#)

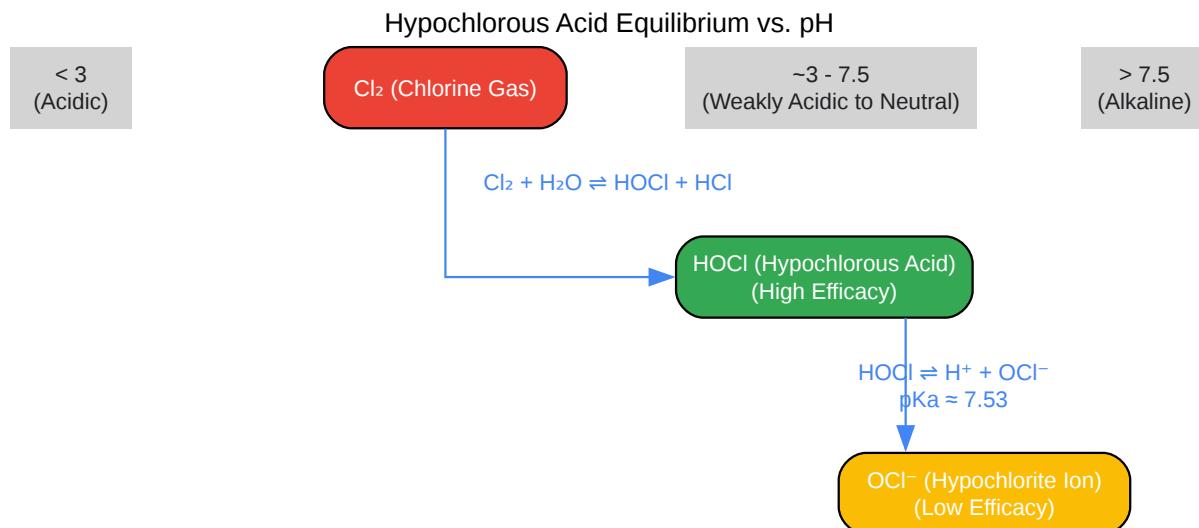
Chemical Equilibrium in Aqueous Solution

The effectiveness of a chlorine-based solution as a disinfectant is critically dependent on the chemical equilibrium between **hypochlorous acid** (HOCl) and the hypochlorite ion (OCl^-).

The HOCl/OCl^- Equilibrium

In an aqueous solution, **hypochlorous acid**, being a weak acid, partially dissociates into a hydrogen ion (H^+) and a hypochlorite ion (OCl^-).[\[2\]](#)[\[10\]](#) This is a reversible equilibrium reaction.

Equilibrium Reaction: $\text{HOCl} \rightleftharpoons \text{H}^+ + \text{OCl}^-$ [\[2\]](#)[\[6\]](#)


The germicidal efficacy of HOCl is significantly higher—estimated to be 80 to 100 times greater than that of the OCl^- ion.^[6] This is because the neutrally charged HOCl molecule can more easily penetrate the cell walls of microorganisms.^{[4][11]} Therefore, controlling the factors that influence this equilibrium is paramount.

The Critical Role of pH

The primary factor governing the equilibrium between HOCl and OCl^- is the pH of the solution.^{[1][9]}

- Acidic to Neutral pH (below 7.5): At lower pH values, there is a higher concentration of hydrogen ions (H^+), which, according to Le Châtelier's principle, drives the equilibrium to the left, favoring the formation of the more potent undissociated **hypochlorous acid** (HOCl).^[1] The concentration of HOCl is maximal between a pH of approximately 3 and 6.^[3]
- Alkaline pH (above 7.5): As the pH increases (becomes more alkaline), hydrogen ions are consumed, shifting the equilibrium to the right. This results in the dissociation of HOCl and an increased concentration of the less effective hypochlorite ion (OCl^-).^{[1][9]}

The relationship between these species is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Equilibrium of chlorine species in water is governed by pH.

Acid Dissociation Constant (pKa)

The equilibrium is quantitatively described by the acid dissociation constant (Ka) and its logarithmic form, pKa. The pKa is the pH at which the concentrations of the acid (HOCl) and its conjugate base (OCl⁻) are equal. For **hypochlorous acid**, the pKa is approximately 7.53 at 25°C.[2][4]

Influence of Temperature

Temperature also affects the dissociation of **hypochlorous acid**. An increase in temperature leads to a greater degree of dissociation, shifting the equilibrium towards the hypochlorite ion (OCl⁻) and thus slightly decreasing the disinfectant efficacy at a given pH.[11] Conversely, lower temperatures favor the stability of the HOCl form.[11]

Quantitative Data Summary

The following tables provide quantitative data on the speciation of **hypochlorous acid** under different conditions.

Table 1: pKa of **Hypochlorous Acid** at Various Temperatures

Temperature (°C)	pKa
0	7.83
5	7.75
10	7.68
15	7.62
20	7.56
25	7.53[2]
30	7.40
35	7.32

(Data extrapolated from various sources and represents typical values)

Table 2: Percentage of HOCl vs. OCl⁻ by pH at 25°C (pKa ≈ 7.53)

pH	% HOCl (Hypochlorous Acid)	% OCl ⁻ (Hypochlorite Ion)
5.0	~99.7%	~0.3%
6.0	~96.9%	~3.1%
7.0	~76.0%[6]	~24.0%
7.53	50.0%	50.0%
8.0	~25.4%	~74.6%
8.5	~9.4%	~90.6%
9.0	~3.1%	~96.9%

(Calculated using the Henderson-Hasselbalch equation)

Factors Affecting Stability

Hypochlorous acid is inherently unstable and can decompose over time.[\[12\]](#) Several factors accelerate this degradation:

- Temperature: Higher temperatures increase the rate of decomposition.[\[12\]](#)[\[13\]](#)
- Light: Exposure to UV radiation or sunlight can cause photolysis, breaking down HOCl molecules.[\[2\]](#)[\[12\]](#) Solutions should be stored in cool, dark conditions.[\[1\]](#)
- pH: While optimal for efficacy, pH values below 5 can lead to the formation of chlorine gas (Cl₂), and pH values above 8 reduce efficacy due to high OCl⁻ concentration.[\[9\]](#)
- Presence of Metals: Transition metal oxides from elements like copper, nickel, or cobalt can catalyze the decomposition of HOCl into hydrochloric acid and oxygen.[\[2\]](#)

Experimental Protocols for Analysis

Accurate quantification of **hypochlorous acid** and related free chlorine species is essential for quality control and research. The total concentration of HOCl and OCl⁻ is referred to as "free available chlorine" (FAC).[\[8\]](#)

Spectrophotometric Methods

These methods rely on measuring the absorbance of light by a sample.

- UV-Visible Spectroscopy: **Hypochlorous acid** has a characteristic absorbance maximum at specific UV wavelengths (around 230-235 nm), allowing for its direct, non-destructive quantification.[\[14\]](#) However, this method can be subject to interference from other chlorine species.[\[14\]](#)
- DPD Colorimetric Method: This is a widely used standard method where N,N-diethyl-p-phenylenediamine (DPD) is oxidized by free chlorine, producing a magenta-colored compound. The intensity of the color, measured with a spectrophotometer or colorimeter, is proportional to the FAC concentration.[\[15\]](#)

Titration Methods

Titration involves reacting the chlorine species with a standard solution (titrant) to determine its concentration.

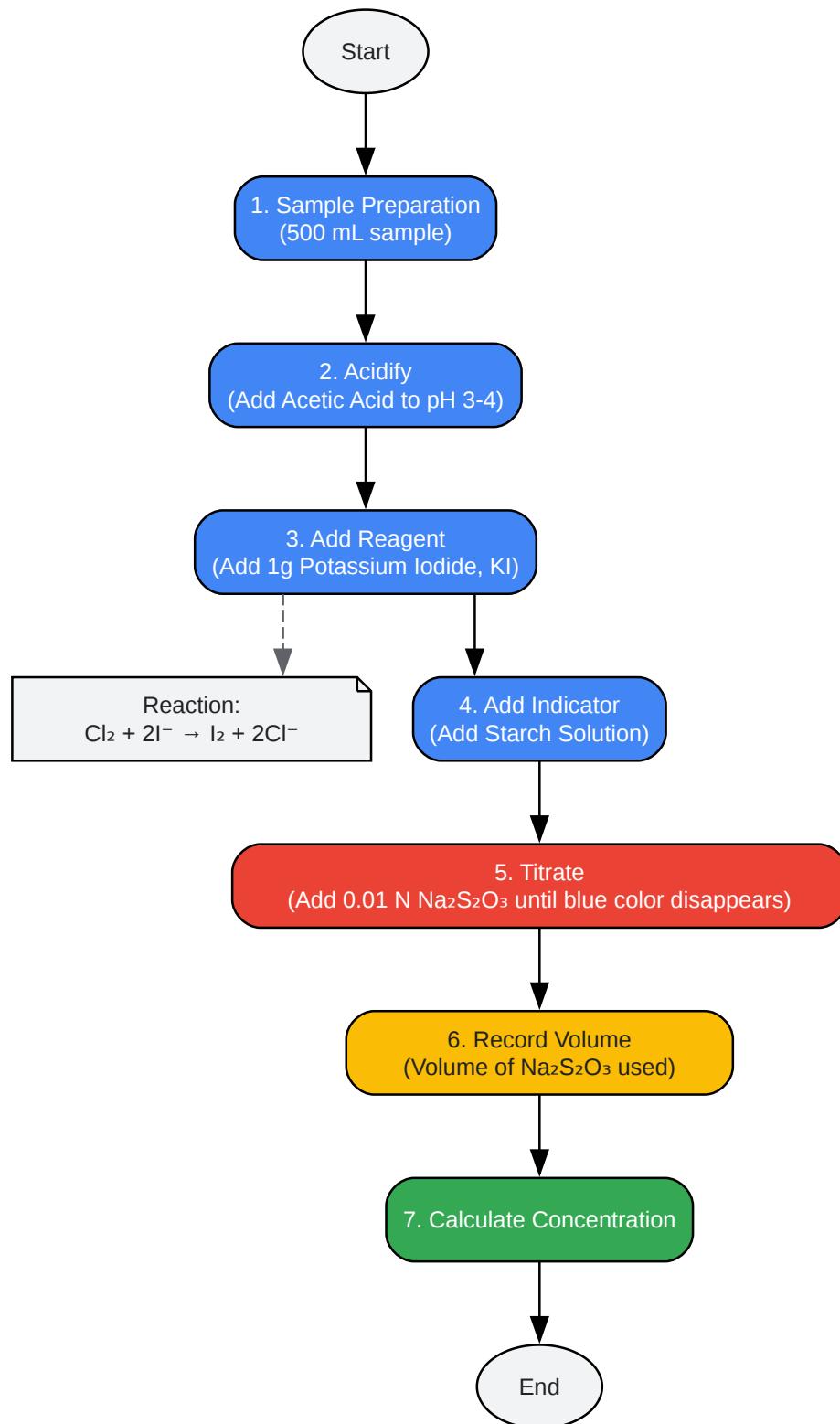
- **Iodometric Titration:** This classic method is suitable for measuring total chlorine concentrations above 1 mg/L.^[16] Chlorine liberates free iodine from a potassium iodide (KI) solution at an acidic pH (3-4). The liberated iodine is then titrated with a standard sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution using a starch indicator, which turns from blue to colorless at the endpoint.^[16]
- **Amperometric Titration:** This is a more sensitive and accurate method. The sample, buffered to a neutral pH, is titrated with a standard reducing agent like phenylarsine oxide (PAO).^[15] ^[17] An electrode system measures the electric current, which changes abruptly at the titration endpoint, allowing for precise determination of the FAC concentration.^[15]

Detailed Methodology: Iodometric Titration for Total Chlorine (APHA 4500-Cl B)

This protocol outlines the steps for determining total chlorine concentration using the iodometric method.

- **Sample Collection:**
 - Collect at least 500 mL of the sample.
 - Analysis must begin immediately after collection as chlorine in aqueous solutions is unstable.^[16] Avoid excessive light and agitation.^[16]
- **Reagents:**
 - Acetic Acid, concentrated.
 - Potassium Iodide (KI), crystals.
 - Standard Sodium Thiosulfate solution, 0.01 N: Prepare and standardize accurately.
 - Starch Indicator Solution: Prepare a 10 g/L solution.

- Titration Procedure:


- Transfer a 500 mL sample to an 800 mL beaker.
- Add 5 mL of concentrated acetic acid to reduce the sample pH to between 3 and 4.[\[18\]](#)
- Add approximately 1 gram of Potassium Iodide (KI).
- Add 1 mL of starch indicator solution. The solution should turn a blue color if chlorine is present.
- Titrate the sample with the standardized 0.01 N sodium thiosulfate solution.
- Continue titrating until the blue color disappears for the first time. This is the endpoint.
- Record the volume of titrant used.

- Calculation:

- $\text{mg Cl as Cl}_2/\text{L} = (\text{A} \times \text{N} \times 35.45 \times 1000) / \text{mL sample}$
 - Where A = mL of titrant used
 - Where N = Normality of the sodium thiosulfate solution

The general workflow for this analytical procedure is visualized below.

Workflow for Iodometric Titration of Total Chlorine

[Click to download full resolution via product page](#)

Caption: General experimental workflow for chlorine analysis via iodometric titration.

Conclusion

Hypochlorous acid is a highly effective disinfectant whose presence in aqueous solutions is dictated by a delicate, pH-dependent equilibrium with the hypochlorite ion. The formation of HOCl via chlorine gas dissolution, hypochlorite salt addition, or electrolysis provides several pathways for its generation. For professionals in research and development, a thorough understanding of this equilibrium, quantified by the pKa, and the factors that affect HOCl stability—namely pH, temperature, and light—is essential for developing, applying, and validating chlorine-based technologies. The use of standardized analytical protocols, such as spectrophotometry and titration, ensures the accurate measurement of free available chlorine, allowing for precise control and optimization of its desired function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ecoloxtech.com [ecoloxtech.com]
- 2. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 3. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 4. How Hypochlorous Acid is Formed? - HOCL HUB [hoclhub.com]
- 5. Hypochlorous Acid [drugfuture.com]
- 6. hydroinstruments.com [hydroinstruments.com]
- 7. quora.com [quora.com]
- 8. Chlorine disinfection - Drinking Water Inspectorate [dwi.gov.uk]
- 9. Chemistry of Hypochlorous Acid [hocl.com]
- 10. The Fascinating Reaction Between HOCl Acid and Water-Shine HOCl [hoclshine.com]
- 11. daeilaqua.com [daeilaqua.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]

- 14. Robust Techniques to Validate Hypochlorous Acid Purity and Concentration [eureka.patsnap.com]
- 15. wetchem.bocsci.com [wetchem.bocsci.com]
- 16. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 17. cdn.hach.com [cdn.hach.com]
- 18. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Hypochlorous acid formation and equilibrium in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212587#hypochlorous-acid-formation-and-equilibrium-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com